N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound that belongs to the class of dibenzazepine derivatives. This compound is structurally related to carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The dibenzazepine core is a tricyclic structure that is significant in medicinal chemistry due to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves a multi-step process. One common method includes the following steps :
N-Arylation: The initial step involves the N-arylation of an appropriate indole derivative.
Acid-Catalyzed Rearrangement: This is followed by an acid-catalyzed rearrangement to form the dibenzazepine core.
Addition of the Carboxamide Group: The final step involves the addition of the carboxamide group to the dibenzazepine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzazepine core.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride and phosphorus pentachloride.
Major Products
The major products formed from these reactions include various halogenated and hydroxylated derivatives, which can have different pharmacological properties .
Scientific Research Applications
N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studies often focus on its interactions with biological macromolecules.
Industry: It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood. it is believed to involve the inhibition of sodium channels, which reduces neuronal excitability. This mechanism is similar to that of carbamazepine, which is known to lower polysynaptic nerve response and inhibit post-tetanic potentiation .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant and mood stabilizer.
Oxcarbazepine: A derivative of carbamazepine with similar pharmacological effects.
Eslicarbazepine: Another derivative used for its anticonvulsant properties.
Uniqueness
N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in different metabolic pathways and potentially reduced side effects compared to its analogs .
Properties
Molecular Formula |
C21H17ClN2O |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-13-18(14-12-17)23-21(25)24-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)24/h1-8,11-14H,9-10H2,(H,23,25) |
InChI Key |
GRTLJUPIKBGDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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